An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Diphenyl-1-propanol
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Diphenyl-1-propanol
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-diphenyl-1-propanol (also known as 1-Propanol, 1,2-diphenyl-), a significant chiral alcohol in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, characterization data, and workflow visualizations.
Synthesis of 1,2-Diphenyl-1-propanol
The synthesis of 1,2-diphenyl-1-propanol can be effectively achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of 1,2-diphenyl-1-propanol, one viable pathway is the reaction of phenylmagnesium bromide with 1,2-diphenyl-1-propanone.
Reaction Scheme
The overall reaction is as follows:
Reactants: Phenylmagnesium Bromide and 1,2-diphenylpropan-1-one Product: 1,2-Diphenyl-1-propanol
Experimental Protocol: Grignard Synthesis
This protocol is adapted from general Grignard reaction procedures and should be performed by personnel trained in experimental organic chemistry.[1][2][3][4]
Materials:
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Magnesium turnings
-
Bromobenzene[5]
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1,2-Diphenylpropan-1-one
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Anhydrous diethyl ether
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Hydrochloric acid (3M)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate
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Iodine crystal (for initiation)
Equipment:
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Round-bottom flask (three-necked)
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Reflux condenser
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Dropping funnel
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Calcium chloride drying tube
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Standard glassware for extraction and purification
Procedure:
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Preparation of Grignard Reagent (Phenylmagnesium Bromide):
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Ensure all glassware is scrupulously clean and oven-dried to be free of water.[1][2]
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Assemble the three-necked flask with the dropping funnel, reflux condenser (topped with a CaCl₂ drying tube), and a stopper.
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Place magnesium turnings and a small crystal of iodine in the flask.
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In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
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Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a color change and gentle boiling. Gentle warming may be required.[4]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution should be cloudy gray or brownish.[2]
-
-
Reaction with Ketone:
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Dissolve 1,2-diphenylpropan-1-one in anhydrous diethyl ether in a separate flask.
-
Cool the Grignard reagent in an ice bath.
-
Slowly add the ketone solution to the Grignard reagent via the dropping funnel with continuous stirring. Maintain a gentle reflux.[4]
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add 3M HCl to quench the reaction and dissolve the magnesium salts.[4]
-
Transfer the mixture to a separatory funnel. The product will be in the ether layer.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, followed by saturated sodium chloride solution (brine).[3][4]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
The crude 1,2-diphenyl-1-propanol can be purified by recrystallization or column chromatography.
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Characterization of 1,2-Diphenyl-1-propanol
The synthesized compound is characterized by its physical properties and various spectroscopic methods to confirm its structure and purity.
Physical Properties
The fundamental physical properties of 1,2-diphenyl-1-propanol are summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₁₆O |
| Molecular Weight | 212.29 g/mol |
| Appearance | Expected to be a solid or oil |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of the synthesized molecule. Due to the presence of two chiral centers, 1,2-diphenyl-1-propanol can exist as diastereomers, which may lead to more complex spectra than presented in this generalized table.
Table 2.1: ¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.4 | Multiplet | 10H | Aromatic protons |
| ~ 4.5 - 4.8 | Doublet | 1H | -CH(OH)- |
| ~ 3.0 - 3.3 | Multiplet | 1H | -CH(Ph)- |
| ~ 2.0 - 2.2 | Singlet | 1H | -OH |
| ~ 0.8 - 1.0 | Doublet | 3H | -CH₃ |
Table 2.2: ¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | Quaternary Aromatic Carbons |
| ~ 125 - 130 | Aromatic -CH- |
| ~ 75 - 80 | -CH(OH)- |
| ~ 50 - 55 | -CH(Ph)- |
| ~ 15 - 20 | -CH₃ |
| (Note: Data for a diastereomer of 1,2-Diphenyl-propanol is available on SpectraBase, which can be consulted for more specific peak information).[6] |
Table 2.3: IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3600 - 3200 | O-H stretch (alcohol) |
| ~ 3100 - 3000 | C-H stretch (aromatic) |
| ~ 3000 - 2850 | C-H stretch (aliphatic) |
| ~ 1600, 1495, 1450 | C=C stretch (aromatic ring) |
| ~ 1200 - 1000 | C-O stretch (alcohol) |
Table 2.4: Mass Spectrometry (MS) Data
| m/z Value | Assignment |
| 212 | [M]⁺ (Molecular ion) |
| 194 | [M - H₂O]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra to determine chemical shifts, multiplicities, and integration values.
2. Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the sample using an ATR-FTIR spectrometer.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer, often coupled with Gas Chromatography (GC-MS).
-
Determine the mass-to-charge ratio of the molecular ion and major fragment ions to confirm the molecular weight and aspects of the structure.
